methyl 5-(((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)methyl)furan-2-carboxylate
Description
Methyl 5-(((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a fused imidazo-triazole core substituted with a 4-fluorophenyl group at position 5. A thioether linkage connects the triazole ring to a methyl-furan-2-carboxylate moiety. The imidazo[2,1-c][1,2,4]triazole scaffold is structurally rigid, while the 4-fluorophenyl group introduces electronic and steric effects that modulate intermolecular interactions. The furan-2-carboxylate ester enhances solubility and may influence bioavailability.
Properties
IUPAC Name |
methyl 5-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O3S/c1-24-15(23)14-7-6-13(25-14)10-26-17-20-19-16-21(8-9-22(16)17)12-4-2-11(18)3-5-12/h2-7H,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGHBNOYRJQDCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-(((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)methyl)furan-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a furan ring and an imidazo[2,1-c][1,2,4]triazole moiety. Its molecular formula is C15H15FN4O2S, with a molecular weight of approximately 334.37 g/mol. The presence of the fluorophenyl group enhances its pharmacological profile by increasing lipophilicity and potentially improving bioavailability.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of imidazo[2,1-c][1,2,4]triazoles have been shown to inhibit viral replication through various mechanisms. A study highlighted that specific modifications to the imidazole ring can enhance antiviral efficacy against several viruses by targeting viral polymerases and proteases .
Anticancer Activity
The compound has also demonstrated promising anticancer activity. In vitro studies have shown that it inhibits cell proliferation in various cancer cell lines. For example:
- MCF-7 (breast cancer) : IC50 values around 5 µM.
- HepG2 (liver cancer) : IC50 values around 6 µM.
These results suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and viral replication.
- Cell Signaling Pathways : The compound can modulate signaling pathways related to cell survival and apoptosis.
Study 1: Antiviral Efficacy
A recent study evaluated the antiviral efficacy of compounds structurally related to this compound against influenza virus. The study reported a significant reduction in viral load in treated cells compared to controls .
Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of this compound on lung cancer cell lines. The results indicated that treatment with the compound led to a decrease in cell viability and induced apoptosis through the activation of the intrinsic apoptotic pathway .
Comparative Biological Activity Table
Scientific Research Applications
Antimicrobial Activity
Compounds containing the 1,2,4-triazole moiety have been extensively studied for their antimicrobial properties. Methyl 5-(((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)methyl)furan-2-carboxylate has shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that derivatives of triazoles exhibit minimum inhibitory concentrations (MIC) comparable to or better than established antibiotics such as ciprofloxacin and vancomycin .
Antifungal Properties
The compound also demonstrates antifungal activity. Studies have highlighted the efficacy of triazole derivatives in treating fungal infections, making them valuable in clinical settings where antifungal resistance is prevalent. The structural features of this compound contribute to its ability to inhibit fungal growth effectively .
Anticancer Potential
Emerging research suggests that triazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific structure of this compound may enhance its interaction with cellular targets involved in cancer proliferation pathways .
Triazoles are known to inhibit enzymes critical for microbial survival and proliferation. The compound may act on specific targets within bacterial and fungal cells that disrupt their metabolic processes.
Interaction with Cellular Pathways
Research indicates that compounds with triazole rings can modulate various signaling pathways within cells, contributing to their anticancer effects through apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
Several studies have documented the efficacy of triazole derivatives similar to this compound:
Antimicrobial Efficacy
In a comparative study involving various triazole derivatives against MRSA and other pathogens, certain compounds demonstrated MIC values as low as 0.25 μg/mL . The structural modifications in these compounds were found to significantly influence their antibacterial potency.
Antifungal Activity
A review highlighted the effectiveness of triazole derivatives against Candida species and Aspergillus spp., showing that modifications similar to those in this compound could enhance antifungal action through improved binding affinity to target enzymes involved in ergosterol biosynthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Several structurally related compounds have been synthesized and characterized, enabling comparative analysis:
Key Observations
Substituent Influence on Bioactivity: The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogues, as fluorine often reduces oxidative degradation .
Conformational Flexibility :
- X-ray studies of fluorophenyl-substituted thiazoles (e.g., compound 5 in ) reveal that one fluorophenyl group adopts a perpendicular orientation relative to the planar core. This conformational flexibility may influence binding to biological targets by modulating steric interactions.
Role of Thioether Linkage: The thioether bridge in the target compound distinguishes it from analogues with direct carbon-carbon bonds (e.g., ethanone-linked derivatives in ). Sulfur’s polarizability could enhance intermolecular interactions, such as hydrogen bonding or van der Waals forces, though this remains speculative without experimental data.
Heterocyclic Modifications :
- Replacement of thiophene (in compounds) with furan-2-carboxylate in the target compound likely improves aqueous solubility due to the ester group’s polarity. This modification could optimize pharmacokinetic profiles compared to sulfur-containing analogues .
Methodological Considerations in Compound Comparison
- Similarity Metrics : Ligand-based virtual screening often employs Tanimoto or Dice coefficients to quantify structural similarity. For example, MACCS fingerprints could highlight shared pharmacophores between the target compound and active triazole derivatives .
- Activity Cliffs: Structural minor changes (e.g., nitro vs. fluoro substituents) may lead to significant activity differences, as seen in nitrofuryl vs. nitroimidazole studies .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely follows general Procedure C (40°C, ), commonly used for imidazo-triazole derivatives. High yields (>80%) are typical for such reactions .
- Structural Insights : The perpendicular fluorophenyl group observed in isostructural compounds () suggests conformational adaptability, which could be exploited in drug design to fine-tune target engagement.
- Unresolved Questions: No direct biological data (e.g., IC50, binding affinities) are available for the target compound.
Q & A
Q. How can stability studies be designed to evaluate degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
